ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core and a nitrophenyl group
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Analysis
Biochemical Properties
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory pathways . The interaction with nitric oxide synthase leads to the inhibition of nitric oxide production, while the interaction with TNF-α results in the suppression of pro-inflammatory cytokine production . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes . In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . Additionally, it influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the activation of NF-kB proteins . These effects contribute to the compound’s ability to protect neuronal cells from stress and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level . The compound binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of their activity . This binding interaction results in the suppression of endoplasmic reticulum stress and the inhibition of the NF-kB inflammatory pathway . Additionally, the compound modulates gene expression by reducing the expression of pro-inflammatory cytokines and apoptosis-related genes . These molecular interactions underline the compound’s potential as a therapeutic agent for neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound demonstrates stability under controlled conditions, maintaining its biochemical properties for extended periods . Degradation may occur under extreme conditions, such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound continues to exert its neuroprotective and anti-inflammatory effects over time, with no significant loss of activity . These findings suggest that the compound is suitable for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without causing significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects . These findings highlight the importance of dosage optimization in the application of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic pathways ensure the efficient clearance of the compound from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Binding proteins, including albumin, play a role in the compound’s circulation in the bloodstream, ensuring its delivery to target sites . The compound’s localization and accumulation in specific tissues are influenced by these transport and binding interactions, contributing to its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to these compartments . The subcellular localization of the compound is crucial for its ability to modulate cellular processes, including the inhibition of endoplasmic reticulum stress and the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitroaniline with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, substituted pyrazolopyrimidines.
Scientific Research Applications
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a different position of the nitro group.
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Different position of the carboxylate group.
Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-4-carboxylate: Different position of the carboxylate group.
Uniqueness: Ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-2-23-15(20)12-9-17-18-13(6-7-16-14(12)18)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUONVENNSWEYCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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